2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid
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Overview
Description
2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a methylpropan-2-yl group, and an anilino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 1-cyclohexyl-2-methylpropan-2-ol under acidic conditions to form the intermediate 4-[(1-cyclohexyl-2-methylpropan-2-yl)oxy]aniline. This intermediate is then reacted with butanoic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]aniline
- Butanoic acid derivatives
- Cyclohexyl-containing compounds
Uniqueness
2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87990-58-7 |
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Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[4-(1-cyclohexyl-2-methylpropan-2-yl)oxyanilino]butanoic acid |
InChI |
InChI=1S/C20H31NO3/c1-4-18(19(22)23)21-16-10-12-17(13-11-16)24-20(2,3)14-15-8-6-5-7-9-15/h10-13,15,18,21H,4-9,14H2,1-3H3,(H,22,23) |
InChI Key |
HWWSMQQELLDWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)CC2CCCCC2 |
Origin of Product |
United States |
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